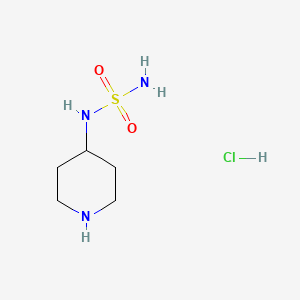

N-(piperidin-4-yl)aminosulfonamide hydrochloride

Description

Properties

IUPAC Name |

4-(sulfamoylamino)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.ClH/c6-11(9,10)8-5-1-3-7-4-2-5;/h5,7-8H,1-4H2,(H2,6,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIHTMDOMMPZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)aminosulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide groups under specific conditions. One common method includes the reaction of piperidine with sulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)aminosulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antiviral Applications

One of the prominent applications of N-(piperidin-4-yl)aminosulfonamide hydrochloride is in the development of antiviral agents. Research has demonstrated that derivatives of piperidin-4-yl-aminopyrimidine exhibit potent activity against HIV-1, with effective concentrations in the nanomolar range. These compounds function as allosteric inhibitors of reverse transcriptase, a critical enzyme for HIV replication. The improved potency observed in these derivatives suggests a promising avenue for the development of new AIDS therapeutics, potentially offering alternatives to existing treatments like nevirapine .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Certain derivatives have shown selective inhibition of protein kinase B (Akt), a key player in cell survival and proliferation pathways. The selectivity and potency of these compounds indicate their potential as anticancer agents, particularly in targeting tumors that exhibit aberrant Akt signaling . In vivo studies have demonstrated their ability to inhibit tumor growth effectively while maintaining a favorable safety profile.

Antibacterial Properties

The compound has exhibited antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that specific derivatives can act against drug-resistant strains at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid. This highlights the compound's potential utility in treating infections caused by resistant bacterial strains .

Table 1: Summary of Key Studies

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)aminosulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(piperidin-4-yl)aminosulfonamide hydrochloride are influenced by its core scaffold and substituents. Below is a comparative analysis with analogous piperidin-4-yl sulfonamide/carboxamide derivatives:

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: Bulky aryl groups (e.g., 3-fluorophenyl in PZ-1388) increase molecular weight and enhance receptor affinity through hydrophobic interactions .

- Functional Group Impact : Carboxamide derivatives (e.g., thiophene-3-carboxamide) may reduce metabolic stability compared to sulfonamides due to esterase susceptibility .

Biological Activity

N-(piperidin-4-yl)aminosulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine moiety linked to an aminosulfonamide functional group. The presence of these groups is crucial for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound has demonstrated significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and gastrointestinal disorders respectively .

- A study indicated that piperidine derivatives exhibit strong binding interactions with bovine serum albumin (BSA), suggesting potential for drug delivery systems .

-

Antimicrobial Activity :

- Compounds similar to N-(piperidin-4-yl)aminosulfonamide have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.

- The sulfonamide group enhances the antibacterial properties by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

- Antitumor Properties :

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of piperidine derivatives, this compound exhibited significant antibacterial activity against several strains, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of piperidine derivatives, where compounds similar to N-(piperidin-4-yl)aminosulfonamide were shown to inhibit tumor growth in xenograft models. The study reported that these compounds modulated key signaling pathways involved in cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(piperidin-4-yl)aminosulfonamide hydrochloride?

- Methodology : The compound can be synthesized via multicomponent reactions involving sulfonylation of piperidine derivatives. For example, N-(piperidin-4-yl)ethenesulfonamide hydrochloride was prepared in 94% yield using a procedure involving nucleophilic substitution and acid-catalyzed cyclization. Characterization includes -NMR (e.g., δ 6.46–6.19 ppm for vinyl protons) and mass spectrometry for purity validation .

- Key Parameters : Reaction temperature (70–90°C), stoichiometric ratios of sulfonylating agents (e.g., ethenesulfonyl chloride), and purification via recrystallization in ethanol/water mixtures.

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Proton and carbon NMR to verify sulfonamide and piperidine ring integration (e.g., δ 3.2–3.5 ppm for piperidine protons) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., observed m/z 291.79 for related piperidine sulfonamides) .

- Elemental Analysis : Combustion analysis for C, H, N, and S content (deviation < 0.4% theoretical) .

Q. What in vitro assays are used to evaluate biological activity?

- Common Assays :

- Enzyme Inhibition : IC determination against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands for GPCRs or ion channels) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC values reported in μM ranges for sulfonamide derivatives) .

Advanced Research Questions

Q. How does the sulfonamide group influence structure-activity relationships (SAR)?

- Key Findings : The sulfonamide moiety enhances hydrogen bonding with catalytic residues (e.g., Tyr-411 in carbonic anhydrase), as shown in docking studies. Electron-withdrawing substituents on the sulfonamide improve inhibitory potency by 2–3-fold compared to unmodified analogs .

- Experimental Design : Comparative SAR using methyl, trifluoromethyl, and phenylsulfonyl derivatives. Activity cliffs are resolved via free-energy perturbation (FEP) calculations .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Approaches :

- Density Functional Theory (DFT) : Geometry optimization at the B3LYP/6-31G* level to calculate electrostatic potential maps and nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the piperidine ring in binding pockets .

- Software : Gaussian 09 for DFT, GROMACS for MD .

Q. How are contradictions in solubility and stability data resolved?

- Case Study : Discrepancies in aqueous solubility (reported 2–5 mg/mL at pH 7.4) are addressed by:

- pH-Dependent Studies : Solubility increases at acidic pH (e.g., 10 mg/mL at pH 3.0) due to protonation of the piperidine nitrogen .

- Accelerated Stability Testing : HPLC monitoring under thermal stress (40°C/75% RH) shows <5% degradation over 30 days when stored in amber vials .

Q. How does This compound compare to analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride?

- Functional Differences :

- Reactivity : The sulfonamide group in the target compound enables covalent inhibition (e.g., targeting cysteine residues), unlike non-covalent amine analogs .

- Bioavailability : LogP values differ significantly (target: 1.2 vs. analog: 0.8) due to sulfonamide hydrophilicity, impacting membrane permeability .

Q. What protocols ensure safe handling and long-term storage?

- Safety Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.